1-(1,3-benzoxazol-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzoxazol-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide is a complex organic compound featuring a benzoxazole ring, a furan ring, and a pyrrolidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Synthesis of the Pyrrolidine Carboxamide: The pyrrolidine ring can be synthesized via a Mannich reaction, followed by amide formation with an appropriate carboxylic acid derivative.
Coupling of the Furan and Pyridine Rings: The furan and pyridine rings can be introduced through a Suzuki coupling reaction, using palladium catalysts and appropriate boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzoxazol-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to the benzoxazole ring.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Possible applications in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring can participate in π-π stacking interactions, while the pyrrolidine carboxamide group can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzoxazol-2-yl)-N-methylpyrrolidine-2-carboxamide: Lacks the furan and pyridine rings, making it less complex.
1-(1,3-Benzoxazol-2-yl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties.
Uniqueness
1-(1,3-Benzoxazol-2-yl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}pyrrolidine-2-carboxamide is unique due to its combination of a benzoxazole ring, a furan ring, and a pyrrolidine carboxamide group. This unique structure allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-21(24-14-15-6-3-11-23-20(15)19-10-5-13-28-19)17-8-4-12-26(17)22-25-16-7-1-2-9-18(16)29-22/h1-3,5-7,9-11,13,17H,4,8,12,14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLVLFKGFQDIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=C(N=CC=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.